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Compound of Interest

Compound Name: Ricorfotide Vedotin

Cat. No.: B15603417

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel peptide-drug conjugate, ricorfotide
vedotin (CBP-1008), and traditional platinum-based chemotherapy. The analysis is based on
available preclinical and clinical data, focusing on their mechanisms of action, efficacy in
specific cancer types, and the methodologies of key clinical studies.

Executive Summary

Ricorfotide vedotin is a first-in-class, bi-specific ligand drug conjugate that delivers the
microtubule-disrupting agent monomethyl auristatin E (MMAE) to tumor cells overexpressing
Folate Receptor Alpha (FRa) and Transient Receptor Potential Vanilloid 6 (TRPV6).[1]
Platinum-based chemotherapies, such as cisplatin and carboplatin, are well-established
cytotoxic agents that induce cancer cell death by forming DNA adducts and crosslinks.[2] While
both therapeutic approaches have demonstrated efficacy in solid tumors, they differ
significantly in their targeting strategies, mechanisms of action, and clinical profiles. This guide
aims to provide a comprehensive overview to inform research and development decisions.

Mechanism of Action
Ricorfotide Vedotin: Targeted Drug Delivery

Ricorfotide vedotin is designed for targeted delivery of a potent cytotoxic payload, MMAE, to
cancer cells.[1] This is achieved through its dual ligands that bind to two distinct cell surface
proteins often overexpressed in various solid tumors:
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» Folate Receptor Alpha (FRa): A high-affinity receptor for folate, which is frequently
overexpressed in epithelial cancers and is known to mediate cellular uptake of molecules.[3]

[415]

o Transient Receptor Potential Vanilloid 6 (TRPV6): A calcium channel that is also found to be
upregulated in several cancers and is implicated in promoting cell proliferation and survival.

[E][71[8]

Upon binding to FRa and/or TRPV6 on the tumor cell surface, ricorfotide vedotin is
internalized. Inside the cell, the linker connecting the ligands to the MMAE payload is cleaved,
releasing the highly potent MMAE.[9][10] Free MMAE then disrupts the microtubule network
within the cancer cell, leading to cell cycle arrest and apoptosis (programmed cell death).[10]
[11][12]
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Platinum-Based Chemotherapy: DNA Damage

Traditional platinum-based chemotherapies, including cisplatin and carboplatin, exert their
cytotoxic effects by non-specifically targeting rapidly dividing cells.[2] Their mechanism involves
entering the cell and forming covalent bonds with DNA.

Once inside the cell, the chloride ligands of cisplatin are replaced by water molecules in a
process called aquation. This aquated form of cisplatin is highly reactive and binds to the N7
position of purine bases in the DNA, primarily guanine.[2] This can result in several types of
DNA adducts:

e Intrastrand Crosslinks: The most common type, where the platinum agent links two adjacent
bases on the same DNA strand.[13][14]

« Interstrand Crosslinks: Where the platinum agent links bases on opposite strands of the
DNA.[13][14][15]

e Monoadducts: Where the platinum agent binds to a single DNA base.[14]

These DNA adducts distort the DNA double helix, which interferes with DNA replication and
transcription. This disruption triggers cell cycle arrest and, ultimately, apoptosis.[2]
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Mechanism of Action of Platinum-Based Chemotherapy

Comparative Efficacy Data

Direct head-to-head clinical trial data comparing ricorfotide vedotin and platinum-based
chemotherapy is not yet available. The following tables summarize efficacy data from separate
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clinical trials in relevant patient populations.
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Experimental Protocols
Ricorfotide Vedotin (CBP-1008) - Phase l/ll Study
(NCT04740398)

This is a first-in-human, open-label, multicenter, Phase la/lb study to evaluate the safety,

tolerability, pharmacokinetics, and preliminary antitumor activity of ricorfotide vedotin in

patients with advanced solid tumors.[16][18][21]

o Phase la (Dose Escalation): This phase utilized an accelerated titration design followed by a
"3+3" design to determine the maximum tolerated dose (MTD) and recommended Phase I
dose (RP2D). Patients with advanced solid tumors who had failed standard treatment were
enrolled. Ricorfotide vedotin was administered as an intravenous infusion on Days 1 and
15 of a 28-day cycle.[16][21]

e Phase Ib (Dose Expansion): This phase enrolled specific cohorts of patients, including those
with platinum-resistant ovarian cancer (PROC) and metastatic triple-negative breast cancer
(TNBC), to further evaluate the safety and efficacy at the determined dose.[16][21]
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General Workflow of the Ricorfotide Vedotin Phase I/Il Trial

Platinum-Based Chemotherapy - AURELIA Trial
(NCT00976911) for PROC

The AURELIA trial was a randomized, open-label, Phase Il study that evaluated the efficacy
and safety of adding bevacizumab to standard single-agent chemotherapy in patients with
platinum-resistant recurrent ovarian cancer.[17][22]

« Patient Population: Eligible patients had measurable ovarian cancer that had progressed
less than six months after completing their last platinum-based therapy. Patients were
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excluded if they had a history of bowel obstruction or had received more than two prior
anticancer regimens.[17]

e Treatment Arms:

o Chemotherapy Alone: Investigator's choice of pegylated liposomal doxorubicin, weekly
paclitaxel, or topotecan.[17]

o Chemotherapy + Bevacizumab: The same investigator-chosen chemotherapy in
combination with bevacizumab.[17]

e Primary Endpoint: The primary endpoint was progression-free survival (PFS).[17]

Platinum-Based Chemotherapy - Neoadjuvant Regimen
for TNBC

Several neoadjuvant protocols involving platinum-based chemotherapy for TNBC have been
investigated. A common approach involves the sequential administration of taxanes and
anthracyclines, with the addition of a platinum agent.

o Example Regimen: A prospective trial (NCT01672671) evaluated a dose-dense schedule of
weekly doxorubicin (25 mg/m?), cisplatin (30 mg/m?), and paclitaxel (100 mg/m?) for a
planned 8 weeks, followed by surgery.[20] Another common regimen involves weekly
paclitaxel with carboplatin, followed by doxorubicin and cyclophosphamide.[23]

Conclusion

Ricorfotide vedotin and traditional platinum-based chemotherapy represent distinct
therapeutic strategies for cancer treatment. Ricorfotide vedotin offers a targeted approach,
aiming to deliver a potent cytotoxic agent specifically to tumor cells overexpressing FRa and
TRPV6, potentially minimizing off-target toxicity. Platinum-based agents, while highly effective,
are non-specific and associated with a broader range of side effects due to their impact on all
rapidly dividing cells.

The available data suggests that ricorfotide vedotin shows promising antitumor activity in
heavily pre-treated patients with platinum-resistant ovarian cancer. Further clinical
investigation, including randomized controlled trials, is necessary to directly compare the
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efficacy and safety of ricorfotide vedotin with standard-of-care chemotherapies. The distinct
mechanisms of action of these two classes of drugs may also present opportunities for
combination therapies or sequential treatment strategies to overcome drug resistance and
improve patient outcomes. Continued research in this area is crucial for advancing the
treatment landscape for these challenging cancers.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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